6-[(3,4-dimethylphenyl)methylsulfanyl]-9H-purin-2-ol
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Overview
Description
6-[(3,4-dimethylphenyl)methylsulfanyl]-9H-purin-2-ol is a complex organic compound with a unique structure that combines a purine base with a sulfanyl group attached to a dimethylphenyl moiety
Preparation Methods
The synthesis of 6-[(3,4-dimethylphenyl)methylsulfanyl]-9H-purin-2-ol typically involves multi-step organic reactions. One common method includes the introduction of the sulfanyl group into the purine ring through nucleophilic substitution reactions. The reaction conditions often involve the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the substitution process. Industrial production methods may employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
6-[(3,4-dimethylphenyl)methylsulfanyl]-9H-purin-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride (LiAlH4) to reduce the sulfanyl group to a thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
6-[(3,4-dimethylphenyl)methylsulfanyl]-9H-purin-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of antiviral and anticancer agents.
Industry: The compound’s unique chemical properties make it useful in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 6-[(3,4-dimethylphenyl)methylsulfanyl]-9H-purin-2-ol involves its interaction with molecular targets such as enzymes and receptors. The sulfanyl group can form covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the purine base can mimic natural nucleotides, interfering with nucleic acid synthesis and function.
Comparison with Similar Compounds
Similar compounds to 6-[(3,4-dimethylphenyl)methylsulfanyl]-9H-purin-2-ol include other purine derivatives with various substituents. For example:
6-(phenylsulfanyl)-9H-purin-2-ol: Similar structure but with a phenyl group instead of a dimethylphenyl group.
6-(methylsulfanyl)-9H-purin-2-ol: Contains a simpler methylsulfanyl group.
6-(ethylsulfanyl)-9H-purin-2-ol: Features an ethylsulfanyl group.
The uniqueness of this compound lies in its specific combination of substituents, which can confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
646510-71-6 |
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Molecular Formula |
C14H14N4OS |
Molecular Weight |
286.35 g/mol |
IUPAC Name |
6-[(3,4-dimethylphenyl)methylsulfanyl]-3,7-dihydropurin-2-one |
InChI |
InChI=1S/C14H14N4OS/c1-8-3-4-10(5-9(8)2)6-20-13-11-12(16-7-15-11)17-14(19)18-13/h3-5,7H,6H2,1-2H3,(H2,15,16,17,18,19) |
InChI Key |
IJNHYQIGNFXSHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CSC2=NC(=O)NC3=C2NC=N3)C |
Origin of Product |
United States |
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